4-(Ethylamino)-N,N-dimethylbutyramide
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Overview
Description
4-(Ethylamino)-N,N-dimethylbutyramide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethylamino group attached to the fourth carbon of a butyramide backbone, with two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)-N,N-dimethylbutyramide can be achieved through several synthetic routes. One common method involves the reaction of N,N-dimethylbutyramide with ethylamine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, purification techniques, such as distillation or crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylamino)-N,N-dimethylbutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides with different functional groups.
Scientific Research Applications
4-(Ethylamino)-N,N-dimethylbutyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Ethylamino)-N,N-dimethylbutyramide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbutyramide: Lacks the ethylamino group, resulting in different chemical and biological properties.
4-(Methylamino)-N,N-dimethylbutyramide: Contains a methylamino group instead of an ethylamino group, leading to variations in reactivity and applications.
4-(Propylamino)-N,N-dimethylbutyramide:
Uniqueness
4-(Ethylamino)-N,N-dimethylbutyramide is unique due to the presence of the ethylamino group, which imparts specific chemical and biological properties. This structural feature allows for distinct interactions with molecular targets and pathways, making it valuable for various research and industrial applications.
Properties
CAS No. |
97635-52-4 |
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Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-(ethylamino)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C8H18N2O/c1-4-9-7-5-6-8(11)10(2)3/h9H,4-7H2,1-3H3 |
InChI Key |
OOZJYBSMVRCXHM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC(=O)N(C)C |
Origin of Product |
United States |
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